

Application Notes and Protocols for the Quantification of Bietamiverine

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Compound of Interest		
Compound Name:	Bietamiverine	
Cat. No.:	B1666987	Get Quote

Introduction

Bietamiverine is a synthetic antispasmodic agent. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure quality control, support pharmacokinetic studies, and guide drug development. This document provides detailed application notes and protocols for the quantification of **Bietamiverine**, drawing upon established methods for the structurally related compound, Mebeverine. The methodologies described herein, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, can be adapted and validated for the specific analysis of **Bietamiverine**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of active pharmaceutical ingredients (APIs). A stability-indicating HPLC method has been developed for the determination of Mebeverine, which can serve as a foundation for a **Bietamiverine** assay. [1][2]

Quantitative Data Summary



Parameter	Performance
Linearity Range	1 - 100 μg/mL[1][2]
Correlation Coefficient (r²)	> 0.999[1][2]
Limit of Detection (LOD)	0.2 μg/mL[1][2]
Limit of Quantification (LOQ)	1.0 μg/mL[1][2]
Intra-day Variation (CV%)	1.0 - 1.8%[1][2]
Inter-day Variation (CV%)	1.0 - 1.8%[1][2]

Experimental Protocol

- 1. Instrumentation:
- HPLC system with a UV detector
- Symmetry C18 column (e.g., 5 μm, 4.6 x 250 mm)[1]
- 2. Reagents and Materials:
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄)
- Tetrahydrofuran (THF)
- Purified water
- Bietamiverine reference standard
- 3. Chromatographic Conditions:
- Mobile Phase: A mixture of 50 mM KH₂PO₄, acetonitrile, and THF in a ratio of 63:35:2 (v/v/v).
 [1]
- Flow Rate: 1.0 mL/min

Methodological & Application





• Detection Wavelength: 263 nm

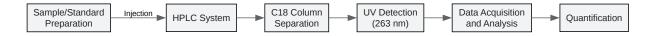
Injection Volume: 20 μL

• Column Temperature: Ambient

- 4. Standard Solution Preparation:
- Prepare a stock solution of Bietamiverine reference standard in the mobile phase at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- 5. Sample Preparation (for Pharmaceutical Formulations):
- Weigh and finely powder a representative number of tablets or the contents of capsules.
- Accurately weigh a portion of the powder equivalent to a known amount of Bietamiverine and transfer it to a volumetric flask.
- Add a suitable volume of mobile phase, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.[1]
- Filter the solution through a 0.45 μm syringe filter before injection.
- 6. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and measure the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **Bietamiverine** in the sample solution from the calibration curve.



Experimental Workflow



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Caption: HPLC experimental workflow for **Bietamiverine** quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of drugs and their metabolites in biological matrices. A method for the simultaneous analysis of Mebeverine metabolites in human plasma has been developed and can be adapted for **Bietamiverine**.[3][4]

Ouantitative Data Summary

Parameter	Performance (for Mebeverine Metabolites)
Linearity Ranges	MAL: 0.1-10 ng/mLMAC: 1-100 ng/mLDMAC: 5-1000 ng/mL[3][4]
Accuracy (%RE)	-4.04% to 4.60%[3][4]
Precision (CV%)	0.31% to 6.43%[3][4]
Recovery	> 85%[3][4]

MAL: Mebeverine Alcohol, MAC: Mebeverine Acid, DMAC: Desmethylmebeverine Acid

Experimental Protocol

- 1. Instrumentation:
- LC-MS/MS system with an electrospray ionization (ESI) source.
- Acquity UPLC BEH C8 column (1.7 μm, 2.1 x 50 mm) or equivalent.[3]



- 2. Reagents and Materials:
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid
- Ammonium formate
- Purified water (LC-MS grade)
- Bietamiverine reference standard and a suitable internal standard (IS).
- 3. Chromatographic and Mass Spectrometric Conditions:
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for **Bietamiverine** and the IS would need to be determined.
- 4. Standard Solution Preparation:
- Prepare stock solutions of Bietamiverine and the IS in methanol.
- Prepare working standard solutions by serial dilution in a mixture of water and acetonitrile (50:50, v/v).
- 5. Sample Preparation (from Human Plasma):
- To a 100 μL aliquot of plasma, add the internal standard.
- Perform protein precipitation by adding methanol.
- Vortex and centrifuge the sample.



- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

6. Analysis:

- Inject the prepared standards and samples.
- Acquire data in MRM mode.
- Quantify Bietamiverine by calculating the peak area ratio of the analyte to the IS against a
 calibration curve.

Experimental Workflow



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Caption: LC-MS/MS experimental workflow for **Bietamiverine** in plasma.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of drugs in bulk and pharmaceutical formulations. A spectrophotometric method has been reported for Mebeverine hydrochloride.[5][6]

Quantitative Data Summary

Parameter	Performance
Wavelengths (λmax)	221.5 nm and 263.5 nm[6]
Linearity Ranges	2.10 – 28.00 μg/mL (at 221.5 nm)3.50 - 66.50 μg/mL (at 263.5 nm)[6]
Correlation Coefficient (R²)	0.9999 (at 221.5 nm)0.9988 (at 263.5 nm)[6]



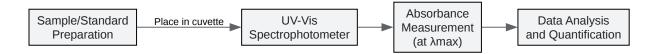
Experimental Protocol

- 1. Instrumentation:
- UV-Visible Spectrophotometer with matched quartz cuvettes.
- 2. Reagents and Materials:
- Methanol (spectroscopic grade) or 0.1 N HCl.
- Bietamiverine reference standard.
- 3. Method:
- Solvent: Methanol or 0.1 N HCl.
- Wavelength Scan: Scan a dilute solution of **Bietamiverine** in the chosen solvent over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
- Analytical Wavelength: Use the determined λmax for absorbance measurements.
- 4. Standard Solution Preparation:
- Prepare a stock solution of **Bietamiverine** reference standard in the chosen solvent.
- From the stock solution, prepare a series of dilutions to cover the linear concentration range.
- 5. Sample Preparation (for Pharmaceutical Formulations):
- Follow the same procedure as described for the HPLC method to obtain a clear solution of the drug in the chosen solvent.
- 6. Analysis:
- Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.
- Construct a calibration curve by plotting absorbance versus concentration.



• Determine the concentration of **Bietamiverine** in the sample from the calibration curve.

Experimental Workflow



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Caption: UV-Vis spectrophotometry workflow for **Bietamiverine**.

Disclaimer: The provided protocols are based on methods developed for the structurally similar compound Mebeverine. It is essential to validate these methods for **Bietamiverine** according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure their accuracy, precision, specificity, and robustness for the intended application. This includes confirming the linearity, range, limits of detection and quantification, and system suitability for **Bietamiverine** analysis.

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